molecular formula C17H22N2O5S2 B2730757 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide CAS No. 2097926-67-3

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2730757
CAS No.: 2097926-67-3
M. Wt: 398.49
InChI Key: XYEROYKMIKOTTM-UHFFFAOYSA-N
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Description

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide (CAS 2097926-67-3) is a synthetic benzamide-sulfonamide derivative of interest in medicinal chemistry and biological research . The compound features a 2-methoxybenzamide group linked via a sulfonamide bridge to a pentyl chain, which is further substituted with a terminal hydroxyl group and a central thiophen-2-yl moiety . This molecular architecture, particularly the sulfamoyl and hydroxy groups, may enhance solubility and facilitate hydrogen-bonding interactions with biological targets . With a molecular formula of C17H22N2O5S2 and a molecular weight of 398.5 g/mol , it serves as a valuable building block for chemical synthesis and a potential probe for studying protein interactions. While specific biological data for this compound is limited in the public domain, its structural features are associated with modulated kinase activity in related compounds, suggesting potential research applications in investigating cellular signaling pathways . The presence of the sulfonamide group also makes it a candidate for exploring enzyme inhibition. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-[(5-hydroxy-3-thiophen-2-ylpentyl)sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-24-15-5-4-13(11-14(15)17(18)21)26(22,23)19-8-6-12(7-9-20)16-3-2-10-25-16/h2-5,10-12,19-20H,6-9H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEROYKMIKOTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the thiophene derivative, followed by the formation of the pentyl chain with a hydroxy group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the sulfamoyl group.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The thiophene moiety makes it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the thiophene and benzamide moieties can interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Thiophene-Containing Derivatives ()

Compounds 7a and 7b from feature substituted thiophene rings synthesized via reactions involving malononitrile or ethyl cyanoacetate. Key comparisons:

Property Target Compound Compound 7a/7b
Thiophene substitution Thiophen-2-yl (unsubstituted) 2,4-diamino-3-cyano or ester substituents
Core structure Benzamide with sulfamoyl Pyrazolyl-methanone linked to thiophene
Functional groups Sulfamoyl, methoxy, hydroxy Cyano, amino, ester
Hypothesized solubility Moderate (polar sulfamoyl vs. hydrophobic thiophene) Likely lower (cyano/ester groups less polar)

Structural Implications :

  • The sulfamoyl group in the target compound could enhance solubility relative to 7a/7b’s nitrile/ester groups, which are less polar .

Thiazole Derivatives ()

Thiazole-based compounds in –8 (e.g., thiazol-5-ylmethyl carbamates) share sulfur-containing heterocycles but differ in core structure and substituents:

Property Target Compound Thiazole Derivatives
Heterocycle Thiophene (neutral, π-rich) Thiazole (basic, N-S heteroatoms)
Key substituents Hydroxy, sulfamoyl, methoxy Ureido, carbamate, hydroperoxy
Molecular weight ~400–500 g/mol (estimated) >600 g/mol (e.g., PF 43(1) compounds)
Hypothesized bioactivity Potential enzyme inhibition (sulfamoyl) Protease inhibition (ureido/carbamate motifs)

Functional Group Analysis :

  • Thiazole’s nitrogen atom enables hydrogen bonding and basicity, unlike thiophene, which is purely π-electron-rich. This may make thiazole derivatives more suitable for targeting polar enzyme active sites.

Hydroxamic Acid Derivatives ()

Deferoxamine mesilate (), a hydroxamic acid-based iron chelator, shares hydroxyl and amide groups with the target compound but differs significantly in application:

Property Target Compound Deferoxamine Mesilate
Primary function Hypothesized enzyme inhibition Iron chelation
Key groups Single hydroxyl, sulfamoyl Multiple hydroxamic acids, methanesulfonate
Molecular weight ~400–500 g/mol 656.8 g/mol
Solubility Moderate (sulfamoyl) High (ionic methanesulfonate salt)

Comparison Insight :

  • The target compound’s smaller size and lack of multiple chelating groups make it unlikely to share Deferoxamine’s metal-binding activity. However, its hydroxyl and sulfamoyl groups may still contribute to solubility and target binding .

Computational and Structural Analysis Considerations

  • Density-functional theory (DFT) () could model electronic properties of the sulfamoyl and thiophene groups.
  • Crystallographic tools (Mercury CSD, SHELX) () might analyze packing patterns or hydrogen-bonding networks if crystal data were available.

Biological Activity

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide, with the CAS number 2097926-67-3, is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, binding affinities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O5S2C_{17}H_{22}N_{2}O_{5}S_{2} with a molecular weight of 398.5 g/mol. The compound features a sulfamoyl group, which is significant for its biological activity.

PropertyValue
CAS Number2097926-67-3
Molecular FormulaC₁₇H₂₂N₂O₅S₂
Molecular Weight398.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The sulfamoyl group enhances binding affinity to target proteins, potentially influencing various signaling pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Receptor Binding : The compound's ability to bind selectively to specific receptors is crucial for its therapeutic efficacy. For instance, it may exhibit selectivity towards certain G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes.

Binding Affinity Studies

Binding affinity studies are essential to understand the therapeutic potential of the compound. Techniques such as X-ray fluorescence (XRF) spectrometry have been utilized to measure binding selectivities between this compound and various receptors:

  • Selectivity Index : The selectivity index can be calculated by comparing the binding affinities to different receptors. A higher selectivity index indicates a more favorable therapeutic profile with fewer side effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Anti-inflammatory Effects : Research has indicated that the compound may reduce inflammatory markers in cell cultures, highlighting its potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Another study reported neuroprotective effects in models of neurodegeneration, suggesting that it could be beneficial in conditions like Alzheimer's disease.

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